molecular formula C15H12N6OS2 B2435536 2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide CAS No. 2034452-57-6

2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide

Cat. No.: B2435536
CAS No.: 2034452-57-6
M. Wt: 356.42
InChI Key: QDQFDVWITRDGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H12N6OS2 and its molecular weight is 356.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and triazolothiadiazines, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes.

Mode of Action

Based on its structural similarity to other thiazole and triazolothiadiazine derivatives, it can be inferred that it may interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting their biological activity.

Biochemical Pathways

Thiazole and triazolothiadiazine derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial infection, and cancer . The compound’s effects on these pathways can lead to downstream effects on cellular functions and overall organismal health.

Pharmacokinetics

Thiazole derivatives are generally known to have good absorption and distribution profiles due to their planar structure and ability to form hydrogen bonds . The metabolism and excretion of this compound would likely depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.

Result of Action

Based on its structural similarity to other thiazole and triazolothiadiazine derivatives, it can be inferred that it may have a range of potential effects, including anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, and antitumor activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its solubility, stability, and interactions with its targets . .

Properties

IUPAC Name

2-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6OS2/c1-9-17-11(8-24-9)15(22)16-7-14-19-18-13-5-4-10(20-21(13)14)12-3-2-6-23-12/h2-6,8H,7H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQFDVWITRDGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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